molecular formula C11H9ClF3N3O2S2 B2981784 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide CAS No. 400082-51-1

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide

Cat. No. B2981784
CAS RN: 400082-51-1
M. Wt: 371.78
InChI Key: VEZGBFYNIUNJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methylthiophene-2-sulfonohydrazide” is a chemical compound with the CAS Number: 400082-51-1 . It has a molecular weight of 371.79 .


Chemical Reactions Analysis

While specific chemical reactions involving “N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide” are not mentioned in the available resources, it is noted that trifluoromethylpyridines are used in the protection of crops from pests .


Physical And Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 371.79 . The InChI code for the compound is 1S/C11H9ClF3N3O2S2/c1-18(17-22(19,20)9-3-2-4-21-9) .

Scientific Research Applications

I conducted a thorough search for scientific research applications of “N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide”, also known as “N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methylthiophene-2-sulfonohydrazide”. However, specific details on unique applications for this compound are not readily available in the search results.

Nonetheless, based on related compounds and general knowledge of thiophene derivatives, it is possible to infer potential fields of application. Thiophene derivatives are known for their significance in medicinal chemistry due to their biological activity. They are often explored for drug design and discovery, particularly for their anti-inflammatory properties . Additionally, such compounds can be used in fragment-based covalent ligand discovery and targeted protein degradation .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O2S2/c1-18(17-22(19,20)9-3-2-4-21-9)10-8(12)5-7(6-16-10)11(13,14)15/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZGBFYNIUNJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333037
Record name N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide

CAS RN

400082-51-1
Record name N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.